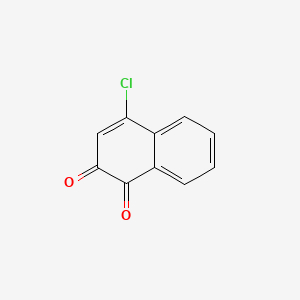

4-Chloronaphthalene-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUCWPGQCKMILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342496 | |

| Record name | 4-chloronaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6655-90-9 | |

| Record name | 4-chloronaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloronaphthalene 1,2 Dione and Its Derivatives

Direct Synthesis of 4-Chloronaphthalene-1,2-dione

The direct synthesis of this compound is not extensively reported, necessitating an examination of analogous chlorination reactions on the naphthoquinone scaffold.

Reaction Pathways and Conditions

The primary route to halo-substituted naphthoquinones involves the direct halogenation of the parent naphthoquinone. In the case of 1,2-naphthoquinone (B1664529), electrophilic chlorination would be the most probable pathway to introduce a chlorine atom onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the carbonyl groups and the inherent reactivity of the naphthalene (B1677914) ring system.

A plausible synthetic route could involve the direct chlorination of 1,2-naphthalene-dione using a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent like acetic acid or a chlorinated hydrocarbon. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor the formation of the 4-chloro isomer and minimize the formation of polychlorinated byproducts.

Another potential pathway could involve the oxidation of a pre-chlorinated naphthalene precursor. For instance, the oxidation of 4-chloro-1-naphthol (B146336) or 4-chloro-2-naphthol could theoretically yield the desired 1,2-dione, although controlling the oxidation to prevent ring cleavage or the formation of other isomers would be a significant challenge.

Catalytic Approaches in Synthesis

Catalysis can play a crucial role in enhancing the selectivity and efficiency of chlorination reactions. For the synthesis of this compound, both acid and metal-based catalysts could be explored. Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are commonly used to polarize the chlorinating agent, thereby increasing its electrophilicity and potentially influencing the regioselectivity of the substitution.

Furthermore, iodine has been utilized as a catalyst in the chlorination of naphthoquinones using metal(II) chlorides, which could be a viable approach for the synthesis of this compound. tandfonline.com The choice of catalyst and its concentration would be critical in directing the chlorination to the desired C-4 position.

Yield Optimization Strategies

Optimizing the yield of this compound would involve a systematic study of various reaction parameters. Key strategies would include:

Choice of Chlorinating Agent: Comparing the efficacy of different chlorinating agents (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) to identify the one that provides the highest yield and selectivity.

Solvent Effects: Investigating the influence of solvent polarity and coordinating ability on the reaction rate and product distribution.

Temperature Control: Fine-tuning the reaction temperature to balance the rate of reaction with the minimization of side reactions.

Stoichiometry: Adjusting the molar ratio of the reactants and catalyst to maximize the conversion of the starting material to the desired product.

Due to the limited specific literature, a comprehensive optimization would likely rely on analogies drawn from studies on the synthesis of other chlorinated naphthoquinones.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound primarily involves nucleophilic substitution reactions on the naphthoquinone ring. The presence of the electron-withdrawing carbonyl groups activates the ring towards nucleophilic attack, and the chlorine atom at the 4-position serves as a good leaving group.

Nucleophilic Substitution Reactions on the Naphthoquinone Ring

Nucleophilic substitution provides a versatile method for introducing a wide range of functional groups onto the 4-position of the 1,2-naphthoquinone core.

The reaction of this compound with various nitrogen-containing nucleophiles is a key method for the synthesis of biologically active amino-naphthoquinone derivatives. The lone pair of electrons on the nitrogen atom readily attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion.

Studies on the reaction of 1,2-naphthoquinone with primary amines have shown that the reaction can lead to the formation of 2-amino-1,4-naphthoquinone derivatives, indicating a potential for rearrangement under certain conditions. nih.gov However, direct substitution at the 4-position is also a plausible outcome, especially when starting with a 4-substituted precursor. The reaction of 1,2-naphthoquinone-4-sulfonic acid salts with amines to yield 4-amino-1,2-naphthoquinones further supports the feasibility of nucleophilic substitution at this position. nih.govresearchgate.net

The reaction conditions for these substitutions typically involve heating the chloro-naphthoquinone with the amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The choice of solvent can influence the reaction rate and yield.

Table 1: Examples of Nucleophilic Substitution Reactions with Nitrogen-Containing Groups on Naphthoquinone Scaffolds

| Starting Material | Nucleophile | Product | Reference |

| 2,3-dichloro-1,4-naphthoquinone | Amino acids | Naphthoquinone-amino acid derivatives | nih.gov |

| 1,2-Naphthoquinone-4-sulfonic acid | Secondary aliphatic amines | 4-Alkylamino-1,2-naphthoquinones | nih.govresearchgate.net |

| 1,2-Naphthoquinone-4-sulfonic acid | Primary aromatic amines | 4-Arylamino-1,2-naphthoquinones | nih.govresearchgate.net |

| 1,2-Naphthoquinone | 4-Methoxyaniline | 2-(4-Methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil) | nih.gov |

| 1,2-Naphthoquinone | n-Butylamine | 2-(Butylamino)-naphthoquinone-1,4-butylimine | nih.gov |

Modification with Sulfur-Containing Groups

The introduction of sulfur-containing moieties to the naphthoquinone scaffold is a key strategy for creating derivatives with unique properties. The reaction of ortho-quinones, such as naphthalene-1,2-dione, with thiols typically proceeds via a Michael-type 1,4-addition. nih.gov This reaction leads to the formation of thioether adducts, which can exist as either catechols or ortho-quinones. nih.gov For instance, the reaction of naphthalene-1,2-dione with thiols like 2-mercaptoethanol, cysteine, and glutathione (B108866) (GSH) is rapid, with second-order rate constants in water ranging from 4.9 x 10³ to 1.1 x 10⁴ min⁻¹ M⁻¹. nih.gov The reaction rate can be significantly increased, by two orders of magnitude, when conducted at a near-physiological pH of 7.0. nih.gov

In the case of this compound, the chlorine atom acts as a leaving group, allowing for nucleophilic substitution reactions with sulfur-containing nucleophiles. This provides a pathway to a variety of sulfur-substituted naphthoquinone derivatives.

Modification with Oxygen-Containing Groups

The synthesis of oxygen-containing derivatives of naphthoquinones often involves the reaction of a precursor with various oxygen nucleophiles. While specific studies on this compound are not prevalent, methodologies applied to related compounds, such as 2-hydroxynaphthalene-1,4-dione (lawsone), offer insight. Three-component reactions involving lawsone, aromatic aldehydes, and various amines in the presence of a catalyst like InCl₃ in water have been shown to be an efficient, one-pot method for producing fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.netlookchem.com This approach highlights the potential for similar multi-component strategies to be adapted for this compound, where an oxygen-containing nucleophile could be incorporated. Additionally, the synthesis of 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione from α-naphthol demonstrates the formation of complex diketones that serve as building blocks for other heterocyclic compounds. nih.gov

Impact of Substituent Steric and Electronic Properties on Reactivity

The reactivity of polycyclic aromatic hydrocarbon (PAH) ortho-quinones is significantly influenced by the steric and electronic properties of their substituents. nih.gov Research on related quinones demonstrates that these factors can alter reaction rates and even the preferred reaction pathway.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring system can modify the electrophilicity of the carbonyl carbons. For example, an electron-withdrawing group would be expected to increase the reactivity of the quinone towards nucleophiles.

Steric Effects: The size and position of substituents can hinder the approach of reactants. In studies of methylated benzo[a]pyrene-7,8-dione, it was found that methyl substitution in the bay and peri regions enhances reactivity with glutathione, suggesting a complex interplay between steric and electronic effects that can overcome simple steric hindrance. nih.gov This enhanced reactivity is notable when compared to the parent compound. nih.gov

| Compound | Relative Reactivity with GSH | Key Structural Feature |

|---|---|---|

| 7,12-dimethyl-benz[a]anthracene-3,4-dione (7,12-DMBAQ) | Highest (almost equi-reactive with NPQ) | Methyl groups in bay and peri regions |

| 12-methyl-BAQ | Intermediate | Single methyl group |

| 7-methyl-BAQ | Intermediate | Single methyl group |

| Benz[a]anthracene-3,4-dione (BAQ) | Intermediate | Unsubstituted |

| Benzo[a]pyrene-7,8-dione (BPQ) | Lowest | Presence of a bay region |

| Naphthalene-1,2-dione (NPQ) | High | Model o-quinone |

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the starting materials. researchgate.netnih.gov These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate complex molecules. researchgate.netlookchem.comnih.gov One-pot syntheses, a related concept, involve multiple sequential reaction steps occurring in the same flask without the isolation of intermediates. organic-chemistry.orgmjbas.com

These methodologies are particularly valuable in the synthesis of heterocyclic compounds and other complex molecular architectures. nih.govmjbas.com For example, an efficient one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been developed through a three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines. researchgate.netlookchem.com This demonstrates the applicability of MCRs to the naphthoquinone scaffold. The advantages of such approaches include reduced solvent usage, shorter reaction times, and simplified work-up procedures, making them environmentally benign options. lookchem.comorganic-chemistry.orgmjbas.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a widely used technique in organic chemistry due to its ability to significantly accelerate reaction rates, improve yields, and enhance product purity. nih.govnih.govbanglajol.info This method involves using microwave irradiation to heat the reaction mixture, which allows for rapid and uniform heating compared to conventional methods. globalresearchonline.netresearchgate.net

The application of microwave irradiation has been shown to be effective in the synthesis of various heterocyclic compounds derived from naphthols and other related structures. nih.gov For instance, the synthesis of 1-(1-hydroxynaphthalen-2-yl)-3-phenyl-propane-1,3-dione, a key intermediate for other heterocycles, was achieved in a quantitative yield of 91% using microwave irradiation. nih.gov This technique is particularly advantageous for reactions that are sluggish under conventional heating, often reducing reaction times from hours to minutes. banglajol.inforesearchgate.net

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Chalcone Synthesis | Several hours | 2-6 minutes | Significantly higher (e.g., 92-98%) |

| Amide Synthesis | 5-6 hours | 5-10 minutes | Measurable (e.g., 50-80%) |

Derivatization for Specific Research Applications

The core structure of this compound can be modified to create derivatives tailored for specific research purposes. This often involves the synthesis of more complex, fused heterocyclic systems that may possess unique biological or photophysical properties.

Naphtho[2,3-d]thiazole-4,9-diones

Naphtho[2,3-d]thiazole-4,9-diones are a class of compounds that fuse a thiazole (B1198619) ring to the naphthoquinone framework. These compounds are of interest due to their potential biological activities and fluorescent properties. mdpi.comnih.gov A common synthetic route to these molecules starts with a substituted aminonaphthoquinone.

N,S-Substituted Naphthoquinone Analogues

The introduction of both nitrogen and sulfur moieties into the naphthoquinone scaffold can be achieved through various synthetic strategies. A common approach involves the reaction of a halogenated naphthoquinone with a reagent that contains both a nucleophilic nitrogen and a sulfur atom.

One reported method involves the synthesis of novel N,S-substituted naphthoquinone analogues from aminonaphthoquinone precursors. euchembioj.com In this multi-step process, an N-substituted aminonaphthoquinone derivative is reacted with an organosulfur compound, such as allyl mercaptan, in the presence of a base like triethylamine (B128534) and a solvent like dichloromethane (B109758). The reaction proceeds at room temperature, and the resulting N,S-disubstituted naphthoquinone can be isolated after an aqueous workup. euchembioj.com

Another strategy involves the reaction of a bromo-substituted naphthoquinone with an amino-thio compound. For instance, 2-bromo-1,4-naphthoquinone can be reacted with 2-(methylthio)ethylamine (B103984) in dichloromethane to yield both the direct substitution product and a debrominated analogue. nih.gov This reaction demonstrates the feasibility of introducing an N,S-containing substituent onto the naphthoquinone ring. While this example uses a bromo derivative, the principle can be extended to chloro-substituted naphthoquinones, which are also susceptible to nucleophilic attack.

The following table summarizes a representative synthetic approach for an N,S-substituted naphthoquinone analogue.

| Reactants | Reagents and Conditions | Product |

| N-substituted aminonaphthoquinone, Allyl mercaptan | Dichloromethane, Triethylamine, Room temperature, 6 hours | N,S-disubstituted naphthoquinone analogue |

This table is illustrative of a general synthetic methodology for N,S-substituted naphthoquinones and is based on principles described in the literature. euchembioj.com

Purification and Isolation Techniques

The purification and isolation of this compound derivatives, including N,S-substituted analogues, are critical steps to obtain compounds of high purity for subsequent characterization and evaluation. The choice of purification technique depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and stability.

A widely used method for the purification of these compounds is column chromatography. euchembioj.comnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. euchembioj.comnih.gov The crude reaction mixture is loaded onto the column, and a solvent system (mobile phase) of appropriate polarity is used to elute the components. For N,S-substituted naphthoquinone analogues, a mixture of a nonpolar solvent like n-hexane and a more polar solvent like dichloromethane is often employed as the mobile phase. nih.govtubitak.gov.tr The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. euchembioj.comnih.gov

Prior to chromatographic purification, a preliminary workup of the reaction mixture is usually performed. This typically involves extraction with an organic solvent, such as dichloromethane or chloroform, and washing with water to remove inorganic salts and other water-soluble impurities. euchembioj.comnih.gov The organic phase is then dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water before the solvent is evaporated under reduced pressure to yield the crude product. euchembioj.comnih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Chloronaphthalene 1,2 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 4-Chloronaphthalene-1,2-dione, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a comprehensive picture of its structure.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the five aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the dione (B5365651) and chloro substituents. The proton on the same ring as the substituents (H-3) is expected to be the most deshielded. The protons on the other ring (H-5, H-6, H-7, H-8) would appear in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to each other.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 7.8 - 8.0 | s | - |

| H-5 | 7.9 - 8.1 | d | 7.5 - 8.5 |

| H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 |

| H-7 | 7.6 - 7.8 | t | 7.0 - 8.0 |

Note: Predicted values are based on theoretical calculations and analysis of similar compounds. Actual experimental values may vary.

¹³C NMR Analysis

The ¹³C NMR spectrum of this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbons (C-1 and C-2) are expected to have the most downfield chemical shifts, typically in the range of 170-185 ppm. The carbon atom bearing the chlorine (C-4) and the other sp² carbons of the naphthalene ring will appear at chemical shifts influenced by the substituents and their positions.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 175 - 185 |

| C-2 | 170 - 180 |

| C-3 | 130 - 140 |

| C-4 | 145 - 155 |

| C-4a | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 130 - 135 |

| C-7 | 128 - 133 |

| C-8 | 120 - 125 |

Note: Predicted values are based on theoretical calculations and analysis of similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To definitively assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-1, C-2, C-4, C-4a, and C-8a) by observing their long-range couplings to nearby protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl groups and various vibrations of the chlorinated aromatic ring.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (carbonyl) stretching | 1670 - 1700 | Strong |

| C=C (aromatic) stretching | 1550 - 1600 | Medium-Strong |

| C-Cl stretching | 700 - 800 | Strong |

| C-H (aromatic) stretching | 3050 - 3100 | Medium |

The precise positions of these bands can provide further structural insights. For instance, the frequency of the C=O stretching can be influenced by conjugation and the electron-withdrawing nature of the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₁₀H₅ClO₂), the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.

Common fragmentation pathways for chloronaphthoquinones may involve the loss of CO, Cl, or a combination thereof. The fragmentation pattern can help to confirm the structure of the molecule.

Predicted Mass Spectrometry Data for this compound:

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

|---|---|---|---|

| [C₁₀H₅ClO₂]⁺ | 192 | 194 | Molecular Ion (M⁺) |

| [C₉H₅ClO]⁺ | 164 | 166 | Loss of CO |

| [C₁₀H₅O₂]⁺ | 157 | - | Loss of Cl |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound, confirming that it is indeed C₁₀H₅ClO₂. The high accuracy of HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, it would be expected that the conjugated system of the naphthalene ring fused with the dione functionality would give rise to characteristic absorption bands in the UV-Vis spectrum. The presence of the chlorine atom and the carbonyl groups would likely influence the position and intensity of the absorption maxima (λmax) corresponding to π→π* and n→π* transitions.

A data table presenting the absorption maxima in various solvents would typically be included here to illustrate solvatochromic effects. However, no such experimental data has been reported in the surveyed literature.

Interactive Data Table: UV-Visible Absorption Maxima of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for characterizing the skeletal vibrations of aromatic rings and functional groups. A Raman spectrum of this compound would be expected to show characteristic peaks for the C=C stretching vibrations of the naphthalene ring, the C=O stretching of the dione groups, and the C-Cl stretching vibration.

Detailed research findings, including the assignment of specific Raman shifts to particular vibrational modes, would be presented in this section. A data table summarizing these findings is intended to be included. Due to the lack of published Raman spectra for this compound, this is not possible.

Interactive Data Table: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Intensity |

|---|

X-ray Crystallography

Key crystallographic parameters, including the crystal system, space group, and unit cell dimensions, would be presented in a data table. A summary of important bond lengths and angles would also be included to elucidate the structural details. As no crystal structure for this compound has been deposited in crystallographic databases or published in the literature, this information cannot be provided.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Mechanistic Studies of 4 Chloronaphthalene 1,2 Dione Reactivity

Redox Properties and Mechanisms

The redox behavior of the 1,2-naphthoquinone (B1664529) core is central to its chemical and biological activities. The mechanism involves the acceptance of electrons and protons to form hydroquinone (B1673460) species, often proceeding through a semiquinone radical intermediate. This redox cycling can lead to the generation of reactive oxygen species (ROS).

Detailed research findings indicate that 1,2-naphthoquinone (1,2-NQ), the parent compound of 4-chloronaphthalene-1,2-dione, is an enzymatically derived metabolite of naphthalene (B1677914). nih.gov Its redox cycle can be mediated by various enzymes. For instance, sepiapterin (B94604) reductase, a flavin-independent enzyme, can facilitate a chemical redox cycle with 1,2-NQ, which in turn inhibits the enzyme's primary function of producing tetrahydrobiopterin (B1682763) (BH4), a critical cofactor. nih.gov This interaction highlights the ability of the quinone to intercept cellular reducing equivalents (like NADPH) and shuttle electrons, often to molecular oxygen, to produce superoxide (B77818) radicals and other ROS. nih.gov

In microbial systems, the redox couple of 1,2-dihydroxynaphthalene (1,2-DHN) and 1,2-NQ is recognized as an effective redox mediator. asm.org During the degradation of naphthalene-2-sulfonate (B94788) by certain bacteria, 1,2-DHN is formed as an intermediate, which can then be oxidized to 1,2-NQ, facilitating the anaerobic reduction of other substrates like azo dyes. asm.org While it was initially thought that the 1,2-DHN/1,2-NQ couple was solely responsible, further studies identified downstream products like 4-amino-1,2-naphthoquinone (B1620441) as key mediators, demonstrating that the core quinone structure is a precursor to a cascade of redox-active molecules. asm.org

| Species | Role in Redox Mechanism | Key Observation |

|---|---|---|

| 1,2-Naphthoquinone (1,2-NQ) | Oxidized State / Electron Acceptor | Participates in enzymatic and chemical redox cycling. nih.gov |

| Semiquinone Radical Anion | One-Electron Reduced Intermediate | A transient radical species formed during the redox cycle; can react with O₂ to form superoxide. nih.gov |

| 1,2-Dihydroxynaphthalene (1,2-DHN) | Reduced State / Electron Donor | Acts as a precursor and redox partner to 1,2-NQ in microbial metabolic pathways. asm.org |

Nucleophilic Addition Mechanisms

The this compound structure contains an electrophilic α,β-unsaturated ketone system, making it susceptible to nucleophilic attack. The primary mechanism is conjugate addition, also known as Michael addition, where a nucleophile attacks one of the vinylic carbons (C-3 or C-4), leading to an enolate intermediate that subsequently tautomerizes.

The presence of a chlorine atom at the C-4 position significantly influences this reactivity. Halogens are effective leaving groups, which means that nucleophilic attack at the C-3 position can be followed by the elimination of the chloride ion, resulting in a nucleophilic aromatic substitution product. Studies on analogous 1,4-naphthoquinones demonstrate that Michael addition-type nucleophilic attacks are common. nih.govnih.gov For example, the reaction of 1,4-naphthoquinones with thiols like N-acetyl-L-cysteine proceeds via a thia-Michael 1,4-addition. nih.gov Similarly, various amines can be introduced onto the naphthoquinone scaffold through conjugate addition. nih.gov

The general mechanism for nucleophilic addition to this compound can be described as follows:

Attack: A nucleophile (Nu⁻) attacks the electron-deficient C-3 position of the quinone ring.

Intermediate Formation: The π-electrons of the C=C bond shift, and subsequently, the electrons of the C=O bond move to the oxygen atom, forming an enolate intermediate.

Protonation/Elimination:

In a typical Michael addition, the enolate is protonated to yield the addition product.

Alternatively, given the chlorine at C-4, the intermediate can undergo elimination of the chloride ion to restore the aromatic system, resulting in a substituted 1,2-naphthoquinone.

| Nucleophile Class | Example | Potential Reaction Type |

|---|---|---|

| Thiols (R-SH) | Cysteine, Glutathione (B108866) | Michael Addition |

| Amines (R-NH₂) | Alkylamines, Anilines | Michael Addition / Addition-Elimination |

| Enolates | Active Methylene Compounds | Michael Addition |

| Hydroxide (B78521) (OH⁻) | Water (in basic conditions) | Addition, potentially leading to ring-opening (Hydrolysis) |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is mechanistically unfavorable under standard conditions. This low reactivity is a direct consequence of the powerful electron-withdrawing nature of the two carbonyl groups in the dione (B5365651) ring.

In the parent naphthalene molecule, electrophilic attack occurs readily, preferentially at the α-position (C1 or C4), because the resulting carbocation intermediate (a naphthalenonium ion) is more stabilized by resonance. uomustansiriyah.edu.iqstudy.comwordpress.comlibretexts.org The stability comes from resonance structures that keep one of the six-membered rings fully aromatic. study.comlibretexts.org However, in this compound, the situation is reversed:

Deactivating Groups: The two carbonyl (C=O) groups are strongly deactivating. They withdraw electron density from the entire fused ring system through both inductive and resonance effects, making the aromatic ring electron-poor (less nucleophilic) and thus highly resistant to attack by electrophiles.

Therefore, the high activation energy required to form the unstable, destabilized carbocation intermediate effectively prevents common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation from occurring on the aromatic portion of the molecule. uomustansiriyah.edu.iq

| Substituent on Naphthalene Ring | Effect on Electrophilic Substitution | Directing Effect |

|---|---|---|

| -H (Naphthalene) | Activating (relative to benzene) | α-position preferred wordpress.comlibretexts.org |

| -Cl (on this compound) | Deactivating (Inductive) | Ortho, Para (by resonance) |

| -C=O (Dione functionality) | Strongly Deactivating | Meta (relative to their position) |

Radical Pathways and Intermediates

This compound is involved in radical pathways both as a product of radical reactions and as a participant in generating radical intermediates. The formation of the parent 1,2-naphthoquinone can occur through the atmospheric oxidation of naphthalene initiated by hydroxyl radicals (•OH). researchgate.net

The most significant radical pathway involving the quinone itself is during its redox cycle. The one-electron reduction of the dione yields a semiquinone radical anion. This intermediate is a key species in the biological effects of quinones. In the presence of molecular oxygen, this semiquinone radical can transfer an electron to O₂, forming the superoxide radical (O₂•⁻) and regenerating the parent quinone, thus setting up a catalytic cycle of ROS production. nih.gov

Furthermore, the naphthalene ring system itself can form radical anions and dianions when treated with alkali metals. researchgate.net These species are potent electron transfer agents and have been studied for their reactivity with organic chlorides, indicating the capacity of the core naphthalene structure to engage in single-electron transfer (SET) mechanisms. researchgate.net

Hydrolysis Reactions

Specific mechanistic studies on the hydrolysis of this compound are not extensively detailed in the literature. However, based on the chemical nature of the compound, hydrolysis would likely proceed via nucleophilic attack by water or, more rapidly, by hydroxide ions under basic conditions.

The potential pathways for hydrolysis include:

Nucleophilic Attack: Hydroxide ions can act as nucleophiles, attacking the electrophilic carbon centers of the quinone system. This could lead to addition products or, under more forcing conditions, ring-opening and degradation.

Analogy to Related Systems: Studies on the hydrolysis of other naphthalene derivatives provide insight. For instance, naphthalene diimides undergo hydroxide-catalyzed hydrolysis, leading to the opening of the imide rings. dntb.gov.ua Similarly, naphthalic anhydrides hydrolyze to form the corresponding dicarboxylic acids, a process that is also pH-dependent. rsc.org

While these systems are structurally different, they demonstrate the susceptibility of cyclic naphthalene derivatives to hydrolysis. For this compound, the electron-deficient nature of the quinone ring would make it a target for nucleophilic attack by OH⁻, potentially initiating decomposition pathways, especially at elevated pH.

Biological Activity and Pharmacological Potential of 4 Chloronaphthalene 1,2 Dione and Its Derivatives

Anticancer and Antitumor Activities

The quest for more effective and selective anticancer agents has led to the investigation of various chemical scaffolds, including naphthoquinones. Within this class, 4-Chloronaphthalene-1,2-dione and its derivatives have emerged as compounds of interest due to their significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, involving the modulation of cancer cell metabolism, interaction with specific protein targets, and the induction of programmed cell death pathways.

A defining characteristic of many cancer cells is their altered glucose metabolism, famously known as the Warburg effect. nih.govrsc.org This phenomenon describes the tendency of cancer cells to favor energy production through aerobic glycolysis, converting glucose to lactate (B86563) even when oxygen is plentiful, a less efficient method compared to oxidative phosphorylation used by healthy cells. nih.govwikipedia.org This metabolic shift, however, provides a proliferative advantage by supplying the necessary building blocks for rapid cell growth. nih.govnih.gov

Identifying molecules that can disrupt the Warburg effect is a promising strategy for developing selective anticancer therapies. rsc.org Derivatives of naphthalene-1,4-dione have been shown to target this metabolic vulnerability. For instance, the compound BH10, a 2-chloro-3-substituted-1,4-naphthoquinone, has been found to alter cellular glucose metabolism by increasing the cellular oxygen consumption rate. nih.gov This action suggests a shift away from glycolysis and towards oxidative phosphorylation, thereby reversing the Warburg effect and inducing necrosis specifically in cancer cells. nih.gov The ability to modulate these metabolic pathways offers a therapeutic window, enabling selective cytotoxicity against cancer cells while sparing normal cells. rsc.org

The anticancer activity of this compound derivatives is also attributed to their ability to interact with specific proteins that are crucial for cancer cell survival and proliferation.

Kelch-like ECH-associated protein 1 (Keap1): Keap1 is a key regulator of the cellular antioxidant response, primarily by targeting the transcription factor Nrf2 for degradation. dundee.ac.ukmdpi.com Under normal conditions, Keap1 keeps Nrf2 levels low. However, in many cancers, the Nrf2 pathway is hyperactivated, protecting cancer cells from oxidative stress and contributing to chemoresistance. Certain naphthalene-dione analogues are believed to target Keap1. nih.govrsc.org By inhibiting the Keap1-Nrf2 interaction, these compounds can modulate the cellular redox state, which can be exploited to selectively kill cancer cells. nih.govnih.gov An initial hit compound, BH10, was identified for its potential to target Keap1, leading to increased oxygen consumption and selective cytotoxicity in cancer cells. rsc.org

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and progression in various cancers. nih.govnih.gov Consequently, it is a well-established target for anticancer drugs. nih.gov Studies have shown that naphthoquinone derivatives can act as potent EGFR inhibitors. For example, naphtho[1,2-b]furan-4,5-dione (B1211137) (NFD) has been demonstrated to block the migration and invasion of breast cancer cells by abrogating EGF-induced phosphorylation of EGFR and its downstream signaling pathways, such as PI3K/Akt. nih.gov A series of anilino-1,4-naphthoquinone derivatives also exhibited potent EGFR inhibitory activity, with some compounds showing greater potency than the established EGFR inhibitor, erlotinib. nih.gov

A fundamental goal of cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Derivatives of this compound have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

Apoptosis induction by these compounds is often characterized by nuclear chromatin condensation and fragmentation. nih.gov For instance, certain triterpenes have been shown to induce apoptosis in leukemia cell lines. researchgate.net The mechanism can involve the modulation of key apoptotic proteins, such as the downregulation of the anti-apoptotic protein Bcl-2, which leads to an increased ratio of pro- to anti-apoptotic proteins and subsequently triggers cell death. nih.gov

In addition to apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. frontiersin.org Cell cycle arrest can occur at different phases, such as the G1 or G2/M phase. frontiersin.orgnih.govsigmaaldrich.cn For example, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in human colon cancer cells. researchgate.net The ability to disrupt the cell cycle is a critical component of the antitumor activity of these agents. nih.gov

To enhance the potency and selectivity of naphthalene-dione derivatives, structure-activity relationship (SAR) studies are crucial. These studies involve synthesizing a library of analogues by modifying the core structure and evaluating their biological activity.

Key findings from SAR studies on 1,4-naphthoquinone (B94277) analogues include:

Halogen Substitution: The presence of a halogen atom, such as chlorine or bromine, at the C3 position of the naphthoquinone ring is often crucial for maintaining or enhancing cytotoxic potency. nih.gov

Amine Substituents: Modifying the amine group attached to the naphthoquinone core significantly influences cytotoxicity. Terminal cyclic amine groups have been associated with higher activity. nih.gov

Incorporation of Heterocycles: Incorporating an imidazole (B134444) ring into the naphthoquinone scaffold has been shown to improve both potency and selectivity. nih.gov Conversely, the introduction of a 1,2,3-triazole linker generally resulted in decreased activity. nih.gov

Scaffold Rigidity: Increasing the rigidity of the scaffold, for instance by modifying the 1,4-naphthoquinone into a naphthoimidazole, is a strategy explored to identify more potent and selective molecules. nih.gov

These SAR studies provide a rational basis for the design of new derivatives with improved anticancer profiles. nih.govnih.gov

Table 1: Summary of Structure-Activity Relationship Findings for Naphthalene-1,4-dione Analogues

| Structural Modification | Effect on Anticancer Activity | Reference |

| Halogen at C3 position | Promotes cytotoxicity | nih.gov |

| Terminal cyclic amine groups | Generally exhibit higher activity | nih.gov |

| Incorporation of imidazole ring | Enhances potency and selectivity | nih.gov |

| Introduction of 1,2,3-triazole linker | Not a favorable modification | nih.gov |

A major challenge in chemotherapy is the non-selective toxicity of drugs, which harms healthy cells and causes severe side effects. nih.gov A significant advantage of some naphthalene-dione derivatives is their demonstrated selectivity, showing greater cytotoxicity towards cancer cells compared to normal cells. nih.govrsc.org

For example, the compound BH10 displayed increased cytotoxicity towards cancer cells over normal cells in vitro. nih.gov Further development of analogues led to the identification of an imidazole derivative (compound 44) which exhibited an optimal balance of potency and selectivity, with a selectivity ratio of 3.6, indicating it is significantly more toxic to cancer cells. nih.govrsc.org This selectivity is often linked to the unique metabolic state of cancer cells, such as their reliance on the Warburg effect. nih.gov By targeting these cancer-specific pathways, a higher therapeutic index can be achieved, potentially leading to more effective and less toxic cancer treatments. nih.govmdpi.com

Table 2: Cytotoxicity and Selectivity of Selected Naphthalene-1,4-dione Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Ratio (Cancer vs. Normal) | Reference |

| BH10 | HEC1A | 10.22 | 2.51 | nih.gov |

| Compound 12 | HEC1A | 1.57 | 1.83 | nih.gov |

| Compound 22 | HEC1A | 2.36 | 2.23 | nih.gov |

| Compound 44 | HEC1A | 6.4 | 3.6 | nih.govrsc.org |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Selectivity Ratio: Ratio of IC50 in normal cells to IC50 in cancer cells. A higher ratio indicates greater selectivity for cancer cells.

To gauge the potential of new anticancer drug candidates, their efficacy is often compared to that of established chemotherapy agents. The quinone scaffold is present in many frontline chemotherapy drugs, with doxorubicin (B1662922) being one of the most well-known examples. nih.govnih.gov

Studies have demonstrated that certain 1,4-naphthoquinone derivatives possess advantages over conventional agents. For instance, the compound BH10 was shown to have better cancer cell-specific cytotoxicity than seven other well-known anticancer quinones, including doxorubicin and mitomycin C. nih.gov While some of these established agents showed higher potency (lower IC50 values), BH10 and its analogues demonstrated superior selectivity for cancer cells. nih.gov

Similarly, when compared to cisplatin, a widely used platinum-based drug, novel compounds are evaluated for their ability to overcome resistance mechanisms that often limit cisplatin's effectiveness. dntb.gov.ua The development of new agents with different mechanisms of action is crucial for treating tumors that have become resistant to standard therapies.

Antimicrobial Activities

Naphthoquinone derivatives have demonstrated a broad spectrum of antimicrobial activities. Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.govnih.gov

Derivatives of naphthoquinones have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of different functional groups to the naphthoquinone scaffold plays a crucial role in determining their potency and spectrum of activity.

For instance, a study on naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives revealed that a fluorine-containing compound exhibited potent and broad-spectrum antimicrobial activities against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria. nih.govjst.go.jp The minimum inhibitory concentrations (MICs) for one such derivative, NQ008, were found to be 0.2 µg/mL against three Gram-positive bacteria and ranged from 3.13 to 6.25 µg/mL against three Gram-negative bacteria (excluding P. aeruginosa). jst.go.jp

Another study investigating a series of naphthoquinones containing phenylamino-phenylthio moieties reported moderate to good antibacterial activity against S. aureus and E. coli, with MIC values ranging from 15.6 to 500 µg/mL. mdpi.comnih.gov Structure-activity relationship (SAR) analyses from this study indicated that the introduction of a thiophenol group can confer moderate antibacterial activity. mdpi.com

The antibacterial efficacy of these compounds is also influenced by the position of substituents. For example, research on other naphthoquinone derivatives demonstrated that a fluoro group at the meta-position of a phenyl ring resulted in better activity (MIC 31.3 µg/mL) against E. coli compared to a para-substitution (MIC 93.3 µg/mL). mdpi.com

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Fluorine-containing naphtho[2,3-b]furan-4,9-dione (NQ008) | Gram-positive bacteria (3 strains) | 0.2 |

| Fluorine-containing naphtho[2,3-b]furan-4,9-dione (NQ008) | Gram-negative bacteria (3 strains, excl. P. aeruginosa) | 3.13 - 6.25 |

| Naphthoquinones with phenylamino-phenylthio moieties | S. aureus | 15.6 - 500 |

| Naphthoquinones with phenylamino-phenylthio moieties | E. coli | 15.6 - 500 |

| Naphthoquinone derivative with meta-fluoro group | E. coli | 31.3 |

| Naphthoquinone derivative with para-fluoro group | E. coli | 93.3 |

Naphthoquinones and their derivatives have also been recognized for their significant antifungal potential, particularly against opportunistic fungi like Candida species. mdpi.comnih.gov A comprehensive review identified 30 naphthoquinones with higher antifungal activities than currently used drugs. nih.gov

Synthetic naphthoquinones, in particular, have shown enhanced antifungal profiles. For instance, 2-methoxynaphthalene-1,4-dione (2-MNQ) demonstrated notable antifungal activity against nine isolates of Cryptococcus spp., with MIC values ranging from 3.12 to 12.5 µg/mL. mdpi.com Another synthetic derivative, 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ), exhibited even more pronounced activity, with MIC values as low as 0.19 µg/mL against Cryptococcus species. mdpi.com

Furthermore, studies have shown a synergistic interaction between certain naphthoquinones and existing antifungal drugs. The combination of 2-MNQ with amphotericin B resulted in a significant reduction in the MIC of amphotericin B, suggesting a potential for combination therapies to enhance efficacy and overcome resistance. mdpi.commdpi.com

| Compound/Derivative | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. (9 isolates) | 3.12 - 12.5 |

| 2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ) | Cryptococcus spp. | 0.19 |

The antimicrobial action of naphthoquinones is multifaceted. A primary mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress within microbial cells, leading to damage of cellular components and ultimately cell death. nih.govnih.gov This is supported by studies that have observed an enhancement of ROS levels in bacteria treated with naphthoquinone derivatives. nih.gov

In addition to inducing oxidative stress, naphthoquinones can also interfere with cellular respiration and inhibit DNA gyrase. nih.gov For fungi, the mechanism of action can involve the disruption of membrane integrity. mdpi.com The lipophilicity of naphthoquinones may also play a role in their ability to disrupt microbial membranes.

Other Biological Activities

Beyond their antimicrobial properties, naphthoquinone derivatives have been investigated for their potential against other infectious diseases.

Malaria remains a major global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. Naphthoquinones have been identified as a promising class of compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Several synthetic and natural naphthoquinones have been evaluated for their antimalarial potential. nih.govresearchgate.net Notably, aminonaphthoquinones have emerged as a class with potent antimalarial activity. nih.gov For example, 2-amino-3-chloro-1,4-naphthoquinone was found to be more potent than chloroquine (B1663885) against the W2 clone of P. falciparum, with an IC50 of 0.18 µM. nih.gov Furthermore, a 4-amino-1,2-naphthoquinone (B1620441) analog also demonstrated promising antimalarial activity. nih.gov

A series of 1,2,3-triazole-naphthoquinone conjugates have also been synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive strains of P. falciparum. mdpi.comresearchgate.net The most active compounds in this series exhibited IC50 values of 0.8 and 1.2 µM. mdpi.com

| Compound/Derivative | Parasite Strain | IC50 (µM) |

|---|---|---|

| 2-amino-3-chloro-1,4-naphthoquinone | P. falciparum (W2 clone) | 0.18 |

| 1,2,3-triazole-naphthoquinone conjugate (3s) | P. falciparum (chloroquine-sensitive) | 0.8 |

| 1,2,3-triazole-naphthoquinone conjugate (3j) | P. falciparum (chloroquine-sensitive) | 1.2 |

Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a leading cause of death worldwide, with the rise of multidrug-resistant strains posing a significant challenge. Naphthoquinones have shown potential as a scaffold for the development of new antitubercular drugs. nih.gov

Several studies have evaluated the antimycobacterial activity of 1,4-naphthoquinone derivatives against various strains of M. tuberculosis. nih.gov In one such study, all six evaluated naphthoquinones demonstrated inhibitory activity against three M. tuberculosis strains, with MIC values ranging from 12.5 to 206.6 µM. nih.gov Importantly, these compounds were also active against isoniazid- and rifampicin-resistant strains. nih.gov

Another class of derivatives, naphthofuroquinones, has also exhibited strong antimycobacterial activity. One compound, DFC2, showed potent activity against M. tuberculosis H37Ra, H37Rv, and four drug-resistant strains, with MIC values ranging from 0.19-0.39 µg/mL to 0.78-1.56 µg/mL. nih.gov This compound also demonstrated low cytotoxicity against fibroblast cells. nih.gov

| Compound/Derivative | Mycobacterial Strain | MIC |

|---|---|---|

| 1,4-Naphthoquinone derivatives | M. tuberculosis (3 strains) | 12.5 - 206.6 µM |

| Naphthofuroquinone (DFC2) | M. tuberculosis H37Ra, H37Rv, and 4 drug-resistant strains | 0.19 - 1.56 µg/mL |

Trypanocidal Activity

Naphthoquinones are recognized for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. While research on this compound itself is limited, studies on its derivatives provide insight into the potential of this chemical scaffold. For instance, the derivative 4-(3,5-dimethylisoxazol-4-ylamino)naphthalene-1,2-dione has demonstrated in vitro trypanocidal effects. mdpi.com However, this particular compound also exhibited toxicity towards murine L-6 cells, highlighting a challenge in achieving selective toxicity against the parasite. mdpi.com

The broader class of naphthoquinones has been a source of multiple compounds with significant activity against T. cruzi. The trypanocidal action of these molecules is often linked to their ability to undergo redox cycling, which generates reactive oxygen species (ROS) within the parasite. This increase in oxidative stress can disrupt cellular functions and lead to parasite death. The lipophilicity of these compounds, which can be modified by substituents on the naphthalene (B1677914) core, also plays a crucial role in their ability to penetrate the parasite's cell membrane, enhancing their biological activity. mdpi.com

Anti-inflammatory Activity

Derivatives of chlorinated naphthalene have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory effects of these compounds are often explored through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

In a study focused on related compounds, a series of 3,4-dihydronaphthalene-1(2H)-one derivatives were synthesized and evaluated for their ability to inhibit the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. mdpi.com The continuous activation of the NLRP3 inflammasome is a critical factor in the onset and progression of inflammatory responses. mdpi.com The investigation into these related naphthalene structures suggests that the core scaffold is a viable candidate for developing novel anti-inflammatory agents by targeting key components of the innate immune system.

Cardioprotective and Neuroprotective Properties

While direct studies on the cardioprotective and neuroprotective effects of this compound are not extensively documented, the broader class of 1,4-naphthoquinones has shown significant promise in these areas. Several natural and synthetic naphthoquinones have been identified as having neuroprotective capabilities through various mechanisms of action. mdpi.comnih.gov

A primary mechanism underlying the neuroprotective effects of naphthoquinones is their antioxidant activity. They can protect neuronal cells from oxidative stress by scavenging free radicals and reducing the levels of reactive oxygen species (ROS) and nitric oxide (NO). mdpi.comproquest.comnih.gov This action helps to preserve mitochondrial function and restore the mitochondrial membrane potential, which can be compromised by neurotoxins. mdpi.comproquest.comnih.gov For example, certain synthetic 1,4-naphthoquinone derivatives have been shown to protect Neuro-2a neuroblastoma cells from the toxic effects of rotenone (B1679576) and paraquat, which are used to model Parkinson's disease in vitro. mdpi.comproquest.comnih.gov These compounds were found to decrease ROS levels and inhibit the activity of cyclooxygenase-2 (COX-2), indicating a dual antioxidant and anti-inflammatory pathway contributing to neuroprotection. mdpi.com

In the context of cardioprotection, some naphthoquinones, such as Thymoquinone, have demonstrated the ability to protect against myocardial infarction in animal models by reducing oxidative stress and inflammation. nih.gov These findings suggest that the naphthoquinone scaffold is a valuable starting point for the development of therapeutic agents for neurodegenerative and cardiovascular diseases.

In Silico Studies and Molecular Modeling in Drug Discovery

Computational methods, including molecular docking and molecular dynamics simulations, are integral to the exploration of the therapeutic potential of this compound and its derivatives. These in silico techniques provide critical insights into how these molecules interact with biological targets at an atomic level, guiding the synthesis and evaluation of new, more effective compounds.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method is crucial for understanding the potential mechanism of action of drug candidates. For derivatives of naphthalene, docking studies have been employed to investigate their anti-inflammatory and other biological activities.

For instance, in studies of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, molecular docking was used to assess their binding affinity to COX enzymes. The results indicated strong interactions, with calculated binding affinities suggesting potent inhibitory potential. wikipedia.org Similarly, docking studies on naphthalene-1,4-dione derivatives have helped identify key interactions with protein targets, guiding the development of compounds with antiproliferative effects. These simulations reveal specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site of the target protein, which are essential for biological activity. wikipedia.org For example, studies on naphthalene 1,2-dioxygenase used docking to model how new mutant enzymes could accommodate and degrade high molecular weight pollutants, demonstrating the utility of this method in enzyme engineering.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Chlorinated Naphthalene-2-sulfonic acid derivative (DTPS1) | COX-2 | -9.57 | Not Specified |

| Chlorinated Naphthalene-2-sulfonic acid derivative (DTPS2) | COX-2 | -9.60 | Not Specified |

Table 1: Representative molecular docking data for naphthalene derivatives against the COX-2 enzyme, indicating strong predicted binding affinities. Data sourced from a study on related chlorinated naphthalene compounds. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex, assessing its stability and conformational changes.

For chlorinated naphthalene derivatives, MD simulations have been used to confirm the stability of the interactions predicted by docking studies. wikipedia.org By simulating the behavior of the ligand within the binding site of an enzyme like COX-2 over a period of nanoseconds, researchers can evaluate the durability of key hydrogen bonds and other interactions. The root-mean-square deviation (RMSD) of the protein and ligand atoms is a key metric used to assess the stability of the complex; a low and stable RMSD value suggests a stable binding mode. These simulations have shown that derivatives can form stable complexes with their target enzymes, reinforcing their potential as inhibitors. wikipedia.org MD simulations are also used to understand conformational flexibility and how it might influence a biocatalyst's selectivity, as seen in studies of enzymes that interact with diketopiperazines.

Pharmacotherapeutic Potential Prediction

The prediction of the pharmacotherapeutic potential of this compound and its analogs is a result of integrating experimental biological data with computational insights. The observed in vitro trypanocidal and anti-inflammatory activities, combined with the mechanistic understanding provided by in silico studies, helps to build a strong case for their further development.

Molecular docking and MD simulations are powerful tools in this predictive process. They allow for the virtual screening of large libraries of derivatives to identify candidates with the highest predicted affinity and stability for a given biological target. This approach helps prioritize which compounds should be synthesized and tested in the laboratory, saving time and resources. For example, the strong binding affinities predicted for naphthalene derivatives against COX enzymes suggest a high probability of success in developing them into effective anti-inflammatory drugs. wikipedia.org The combination of these computational predictions with experimental validation provides a robust framework for advancing promising compounds through the drug discovery pipeline.

Prediction of Drug-Metabolizing Enzyme Inhibition

The evaluation of a new chemical entity's potential to inhibit drug-metabolizing enzymes is a critical step in drug discovery and development. This assessment helps predict the likelihood of drug-drug interactions (DDIs), where one drug alters the metabolism of another, potentially leading to adverse effects or reduced efficacy. windows.net The primary enzymes responsible for the phase I metabolism of a vast majority of drugs are the Cytochrome P450 (CYP) superfamily. mdpi.com Regulatory agencies worldwide recommend in vitro evaluation of a compound's inhibitory potential against key CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. solvobiotech.com

Direct experimental data on the inhibition of CYP enzymes by this compound is not available in current scientific literature. However, predictions can be made based on the general characteristics of the naphthoquinone chemical class. Naphthoquinones are known to be redox-active molecules, a property that underlies many of their biological activities. chemrj.org This reactivity suggests a potential for interaction with the heme-iron center of CYP enzymes, possibly leading to inhibition.

Inhibition of P450 enzymes can occur through several mechanisms, including:

Direct Inhibition: A rapid, reversible process where the compound competes with the substrate for the enzyme's active site. solvobiotech.com

Time-Dependent Inhibition (TDI): The inhibitory effect increases with pre-incubation time, suggesting a more complex interaction. solvobiotech.com This can be further divided into:

Metabolism-Dependent Inhibition: A metabolite of the compound is a more potent inhibitor than the parent drug. windows.net

Mechanism-Based Inactivation (MBI): A reactive metabolite, formed by the CYP enzyme itself, binds irreversibly (often covalently) to the enzyme, leading to its inactivation. windows.net

Given that naphthoquinones can generate reactive oxygen species (ROS) through redox cycling, there is a theoretical potential for mechanism-based inactivation of CYP enzymes. chemrj.org Furthermore, the planar, polycyclic structure of the naphthalene core is a feature found in many known inhibitors of CYP family 1 enzymes (CYP1A1, 1A2, 1B1). nih.gov

To definitively characterize the DDI risk of this compound, specific in vitro studies are required. These would typically involve incubating the compound with human liver microsomes, which contain a rich complement of CYP enzymes, and specific probe substrates to measure the activity of individual isoforms. Such experiments would determine the concentration-dependent inhibition (IC50) and elucidate the mechanism of any observed inhibition (e.g., direct vs. time-dependent). Without such empirical data, any discussion of the compound's effect on drug-metabolizing enzymes remains predictive.

Elucidation of Ligand-Protein Interactions

The pharmacological effects of a compound are dictated by its interactions with biological macromolecules, primarily proteins. nih.gov For the naphthoquinone class of compounds, a variety of interaction mechanisms have been identified that contribute to their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net While specific studies elucidating the protein targets of this compound have not been reported, its potential interactions can be inferred from the extensive research on related naphthoquinone derivatives.

The biological and toxicological activities of naphthoquinones are largely dependent on their capacity to bind with nucleophilic molecules, such as the amino acid residues in proteins, or to function as oxidizing agents. researchgate.net These abilities allow them to modulate gene transcription, enzyme activity, and cellular signaling pathways. researchgate.net The cytotoxic mechanisms of naphthoquinones are often attributed to their ability to interact with numerous proteins, disrupt cell and mitochondrial membranes, and interfere with the respiratory electron transport chain. chemrj.org

Key mechanisms of naphthoquinone-protein interaction include:

Inhibition of Key Enzymes: Naphthoquinone derivatives have been identified as inhibitors of critical cellular enzymes. This includes mammalian topoisomerases I and II, which are vital for DNA replication and are major targets for anticancer drugs. researchgate.net They also show activity against bacterial topoisomerase II (DNA gyrase), contributing to their antibacterial effects. researchgate.net

Redox Cycling and Covalent Modification: The quinone structure can undergo redox cycling to produce ROS, which can oxidize amino acid residues and inactivate proteins. Additionally, the electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack from cysteine or lysine (B10760008) residues on proteins, leading to the formation of covalent adducts and irreversible enzyme inhibition.

Disruption of Protein-DNA Interactions: By binding to enzymes like topoisomerases, naphthoquinones can interfere with their function, leading to the induction of DNA strand breaks. chemrj.org

The precise nature of these interactions—such as the formation of hydrogen bonds, hydrophobic interactions, or covalent bonds within a protein's binding pocket—determines the binding affinity and specificity of the ligand. nih.gov While computational methods like molecular docking have been used to model the binding of 1,4-naphthoquinone derivatives to their protein targets, similar predictive studies for this compound are needed to identify its likely interaction partners and binding modes.

The following table summarizes the potential protein targets and interaction mechanisms for the naphthoquinone class, providing a predictive framework for this compound.

Table 1: Predicted Protein Interactions for Naphthoquinone Scaffolds

| Potential Protein Target | Type of Interaction | Consequent Biological Effect |

|---|---|---|

| Topoisomerases I & II | Enzyme Inhibition, DNA Intercalation | Anticancer, Antibacterial researchgate.net |

| Kinases | ATP-Competitive Inhibition | Anticancer, Anti-inflammatory |

| Dehydrogenases | Redox Cycling, Substrate Inhibition | Metabolic Disruption |

| Thiol-containing proteins (e.g., Keap1, Thioredoxin Reductase) | Covalent Adduction (Arylation) | Disruption of Redox Homeostasis |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and reactivity of naphthoquinone derivatives. These computational techniques are used to optimize molecular geometries and predict a variety of chemical descriptors that govern molecular behavior. frontiersin.orgnih.gov

Structural optimization of novel naphthoquinone derivatives is frequently performed using methods like the B3LYP/6-31G(d,p) level of theory to achieve stable molecular conformations. frontiersin.org Such calculations have confirmed that the core naphthoquinone ring system is essentially planar. nih.gov A primary focus of these investigations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (Egap) between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. frontiersin.org For instance, studies on substituted 1,4-naphthoquinones have shown that derivatives with lower Egap values, such as 2.975 eV, are considered more reactive than compounds with higher gaps. frontiersin.org

Molecular Electrostatic Potential (MEP) calculations are also performed to map the electron density and identify regions susceptible to electrophilic and nucleophilic attack. For naphthoquinones, these maps highlight the negative potential around the quinonoid and hydroxyl oxygens as crucial for receptor recognition and interaction. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative 11 | -6.136 | -3.156 | 2.980 |

| Derivative 13 | -6.193 | -3.218 | 2.975 |

| Ofloxacin (Reference) | -6.732 | -2.363 | 4.369 |

Molecular Docking and Dynamics

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between small molecules, like naphthoquinone derivatives, and biological macromolecules, typically proteins. frontiersin.orgnih.gov

Molecular Docking is employed to predict the preferred binding orientation and affinity of a ligand to a target protein. For example, various naphthoquinone derivatives have been docked into the active sites of enzymes to explore their potential as inhibitors. frontiersin.orgnih.gov Studies have identified potent binding of naphthoquinone sulfonamides to an allosteric site on the P2X7 receptor. nih.gov The docking results for these compounds revealed key hydrophobic interactions with residues such as Phe108, Val312, Met105, and Phe88, which are critical for binding. nih.gov The binding affinity is quantified by a docking score, with more negative values indicating stronger binding. For instance, against the peptide methionine sulfoxide (B87167) reductase protein (PDB: 3E0M), certain naphthoquinone derivatives exhibited strong binding affinities with scores of -7.9 kcal/mol. frontiersin.org

Molecular Dynamics (MD) simulations are subsequently used to assess the stability of the protein-ligand complex over time. nih.gov These simulations model the motion of atoms in the complex, providing insights into its dynamic behavior. A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. nih.gov A stable RMSD value over the course of the simulation (e.g., 20 to 200 ns) suggests that the ligand remains securely bound in the active site. frontiersin.org For example, MD simulations of a naphthoquinone derivative complexed with its target enzyme showed a stable RMSD value near 0.35 nm, indicating a stable binding conformation. frontiersin.org

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 9 | Methionine Sulfoxide Reductase | -7.6 | Not Specified |

| Derivative 11 | Methionine Sulfoxide Reductase | -7.9 | Not Specified |

| PS01 (Sulfonamide) | P2X7 Receptor | Not Specified | Phe108, Val312, Met105, Phe88, Ala91 |

| PS02 (Sulfonamide) | P2X7 Receptor | Not Specified | Phe108, Val312, Met105, Phe88, Thr94 |

Conformational Analysis

Conformational analysis for the naphthoquinone scaffold primarily focuses on the planarity of the ring system and the spatial orientation of its substituents. Ab initio calculations have confirmed that the fundamental 1,4-naphthoquinone (B94277) structure is planar. nih.gov Therefore, theoretical investigations center on the rotational freedom of appended functional groups.

For derivatives with flexible side chains, such as 2-benzylamino-1,4-naphthoquinone, DFT calculations can be used to map the potential energy surface as a function of specific torsion angles. researchgate.net In one such study, the rotation around the N1–C11 bond was analyzed, revealing two key conformers: a synclinal orientation (dihedral angle of 76.8°) and a more stable antiperiplanar conformation (dihedral angle of 176.7°). researchgate.net The energy barrier for interconversion between these two conformers was found to be very low, at approximately 1.4 kcal/mol, indicating that the substituent is highly mobile at room temperature. researchgate.net This type of analysis is crucial for understanding how the three-dimensional shape of a molecule influences its ability to fit into a protein's binding site.

Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for rational drug design, aiming to correlate a molecule's structural features with its biological activity. nih.govbenthamdirect.com Numerous SAR studies have been conducted on 1,4-naphthoquinone derivatives to optimize their anticancer properties. nih.govnih.gov

These studies have revealed several key trends:

Hydrophobicity: QSAR analyses have consistently shown that the cytotoxic activities of 1,4-naphthoquinones are heavily dependent on their hydrophobicity, often represented by the partition coefficient (logP). benthamdirect.comsustech.edu

Substituent Effects: The nature and position of substituents on the naphthoquinone ring significantly modulate activity. For example, introducing an electron-withdrawing sulfonamide group was found to decrease antiproliferative activity compared to the unsubstituted parent compound. nih.gov Conversely, certain aromatic amine substitutions led to potent compounds with IC₅₀ values in the low micromolar range (1–3 μM) against various cancer cell lines. nih.gov

Mechanism of Action: SAR studies can also elucidate the mechanism of action. Certain potent naphthoquinone analogs were identified as effective inhibitors of STAT3 dimerization, a key pathway in cancer progression. nih.gov Fragment-based QSAR has also been used to identify the structural requirements for inhibiting other targets like Topoisomerase I. nih.gov

| Compound ID | R¹ Substitution | R² Substitution | R³ Substitution | IC₅₀ (μM) |

|---|---|---|---|---|

| 1,4-Naphthoquinone | H | H | H | 2.5 ± 0.2 |

| Juglone | OH | H | H | 2.7 ± 0.3 |

| PD9 | H | Cl | NH-Ph-4-F | 1.5 ± 0.1 |

| PD10 | H | Cl | NH-Ph-4-Cl | 1.1 ± 0.1 |

| PD11 | H | Cl | NH-Ph-4-Br | 1.2 ± 0.1 |

Environmental and Toxicological Considerations for Academic Research

Metabolism and Biotransformation Pathways in Biological Systems

The metabolism of chlorinated naphthalenes, including compounds structurally related to 4-Chloronaphthalene-1,2-dione, is a complex process primarily mediated by the cytochrome P-450 (CYP) enzyme system. inchem.org While specific metabolic pathways for this compound are not extensively documented, the biotransformation of the parent compound, naphthalene (B1677914), and other chlorinated naphthalenes provides a foundational understanding of the likely metabolic fate.

Naphthalene is metabolized by CYP enzymes to form an unstable epoxide, which can then undergo several transformations. epa.gov One critical pathway involves the formation of naphthalene-1,2-diol, which is subsequently oxidized to 1,2-naphthoquinone (B1664529). epa.gov This conversion is significant as naphthoquinones are known to be biologically active and potentially toxic metabolites. epa.gov It is plausible that 4-chloronaphthalene follows a similar metabolic route, leading to the formation of this compound.

The degree of chlorination on the naphthalene ring influences the rate and products of metabolism. uea.ac.uk Generally, as the number of chlorine atoms increases, the rate of metabolic oxidation decreases. uea.ac.uk Lower chlorinated naphthalenes, such as monochloronaphthalenes, are more readily metabolized compared to their higher chlorinated counterparts. who.int The position of the chlorine atom also plays a role in determining the metabolic profile.

The biotransformation of these compounds often involves hydroxylation and the formation of glutathione (B108866) conjugates, facilitating their excretion from the body. nih.gov The liver is the primary site of metabolism for chlorinated hydrocarbons like chlorinated naphthalenes. uea.ac.uk In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic pathways of naphthalene and its derivatives, demonstrating the formation of various hydroxylated and conjugated products. nih.gov

Table 1: Key Enzymes and Reactions in the Metabolism of Naphthalene and Related Compounds

| Enzyme System | Reaction Type | Potential Metabolites of 4-Chloronaphthalene |

|---|---|---|

| Cytochrome P-450 | Oxidation | 4-Chloro-1,2-epoxynaphthalene |

| Epoxide Hydrolase | Hydrolysis | 4-Chloro-trans-1,2-dihydrodiol |

| Dihydrodiol Dehydrogenase | Oxidation | This compound |

Environmental Fate and Transport Studies